3-[4-amino-3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
Description
The compound 3-[4-amino-3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a triazine derivative featuring a propanoic acid backbone, a sulfanyl-linked carbamoyl methyl group, and a 2,5-dimethylphenyl substituent.
Properties
IUPAC Name |
3-[4-amino-3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-9-3-4-10(2)12(7-9)18-13(22)8-26-16-20-19-11(5-6-14(23)24)15(25)21(16)17/h3-4,7H,5-6,8,17H2,1-2H3,(H,18,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREAEDNUFNZGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-amino-3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps. One common approach is to start with the preparation of the triazinyl ring, followed by the introduction of the amino and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-[4-amino-3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and sulfanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[4-amino-3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 3-[4-amino-3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Dichlorophenyl Derivative (C14H13Cl2N5O4S)
A closely related compound replaces the 2,5-dimethylphenyl group with a 3,5-dichlorophenyl moiety (CAS 896170-60-8). The chlorine atoms increase electronegativity and molecular weight (418.25 g/mol vs. However, this substitution may reduce solubility in nonpolar environments compared to the methylated analogue .
Benzodioxin-Substituted Analogue (C16H17N5O6S)
This derivative (CAS 381702-91-6) incorporates a 2,3-dihydro-1,4-benzodioxin-6-ylamino group. Such modifications may improve water solubility but reduce bioavailability due to steric hindrance .
Heterocyclic Core Modifications
Triazole-Based Compound (C12H12N4O2S)
The compound 3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS 847783-63-5) replaces the triazine core with a triazole ring. Triazoles exhibit distinct electronic properties, such as enhanced π-π stacking capabilities, which could influence binding to enzymatic targets.
Thiazole Derivatives
Thiazoles are known for their antimicrobial and anticancer activities due to their ability to mimic endogenous molecules. The substitution here may enhance bioactivity in specific therapeutic contexts but could also introduce metabolic instability .
Functional Group Variations in Agrochemicals
Several propanoic acid derivatives, such as fluazifop (CAS 69806-50-4) and haloxyfop (CAS 69806-40-2), are commercial herbicides with trifluoromethyl or chloropyridinyl substituents. These groups enhance pesticidal activity by increasing electrophilicity and resistance to degradation. The target compound’s dimethylphenyl group lacks such strong electron-withdrawing effects, suggesting different modes of action or lower pesticidal potency .
Tabulated Comparison of Key Compounds
| Compound Name / CAS | Core Structure | Aromatic Substituent | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | 1,2,4-Triazin-5-one | 2,5-Dimethylphenyl | C17H20N6O4S | ~410 | High lipophilicity, balanced solubility |
| Dichlorophenyl Analogue (896170-60-8) | 1,2,4-Triazin-5-one | 3,5-Dichlorophenyl | C14H13Cl2N5O4S | 418.25 | Enhanced oxidative stability |
| Benzodioxin Analogue (381702-91-6) | 1,2,4-Triazin-5-one | 2,3-Dihydro-1,4-benzodioxin | C16H17N5O6S | 407.4 | Increased polarity, metabolic resistance |
| Triazole Derivative (847783-63-5) | 1,2,4-Triazole | 4-Methylphenyl | C12H12N4O2S | 276.31 | Improved π-π stacking, reduced H-bonding |
| Fluazifop (69806-50-4) | Pyridinyloxy | Trifluoromethylpyridinyl | C15H11F3NO4 | 326.25 | Herbicidal activity, high electrophilicity |
Research Findings and Implications
- The dimethylphenyl group may offer selective herbicidal activity with reduced environmental persistence compared to chlorinated derivatives .
- Synthetic Accessibility : The sulfanyl-carbamoyl linkage in the target compound is synthetically tractable via methods similar to those used for dichlorophenyl analogues (e.g., nucleophilic substitution or thioether formation) .
- Pharmacokinetics : The benzodioxin analogue’s higher oxygen content (C16H17N5O6S) may favor renal excretion, whereas the target compound’s lipophilicity could enhance tissue penetration .
Biological Activity
3-[4-amino-3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a complex chemical compound with potential therapeutic applications. Its structure suggests it may possess various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a triazine ring, an amino group, and a sulfanyl moiety which are critical for its biological activity. The presence of the 2,5-dimethylphenyl group may enhance its lipophilicity and biological interactions.
Key Properties:
- Molecular Formula: C₁₄H₁₈N₄O₃S
- Molecular Weight: 318.39 g/mol
- CAS Number: Not specified in existing databases.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities including:
-
Antimicrobial Activity
- Studies suggest that compounds with similar structures have shown significant antimicrobial properties against various pathogens. The triazine ring is often associated with enhanced antibacterial activity due to its ability to disrupt microbial cell processes.
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Anticancer Properties
- Compounds containing triazine and sulfanyl groups have been evaluated for their cytotoxic effects on cancer cell lines. For instance, derivatives of triazine have demonstrated IC50 values in the micromolar range against various cancer types, indicating potential as anticancer agents.
-
Neuroprotective Effects
- Some related compounds have been studied for their neuroprotective properties in models of neurodegenerative diseases. The presence of amino groups contributes to interactions with neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 10.5 | |
| Compound B | Anticancer | 2.0 | |
| Compound C | Neuroprotective | 15.0 |
The biological activity of this compound may involve several mechanisms:
-
Enzyme Inhibition
- Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
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Receptor Modulation
- The amino group may facilitate binding to specific receptors involved in cell signaling pathways, potentially leading to altered cellular responses.
-
Oxidative Stress Reduction
- Some derivatives are known to exhibit antioxidant properties, reducing oxidative stress in cells and providing protective effects against cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
